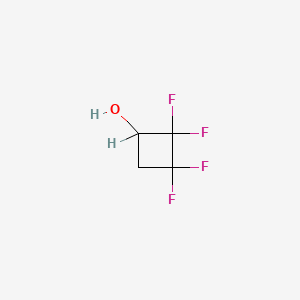

2,2,3,3-Tetrafluorocyclobutanol

描述

Significance of Fluorinated Organic Molecules in Contemporary Chemical Research

Organofluorine chemistry, the study of compounds containing a carbon-fluorine bond, has risen to prominence due to the unique and often dramatic influence of fluorine on a molecule's properties. wikipedia.org The high electronegativity of fluorine and the strength of the C-F bond can significantly alter a molecule's lipophilicity, metabolic stability, and bioavailability. numberanalytics.com This has made fluorinated compounds indispensable in the pharmaceutical industry, with an estimated 20% of all pharmaceuticals containing fluorine, including top-selling drugs. wikipedia.org Beyond medicine, fluorinated molecules are critical in agrochemicals, enhancing the efficacy of pesticides and herbicides. numberanalytics.com In materials science, the introduction of fluorine leads to materials with enhanced thermal stability and unique surface properties, such as in the case of fluoropolymers. worktribe.comnih.gov

Overview of Cyclobutanol (B46151) Scaffolds as Versatile Building Blocks in Organic Synthesis

Cyclobutane (B1203170) rings, despite their inherent strain energy, are valuable motifs in organic synthesis. nih.gov They provide a rigid, three-dimensional sp³-rich framework, which is increasingly sought after in drug discovery as a means to "escape flatland" and create bioisosteres for aromatic rings. nih.gov Cyclobutanol, specifically, serves as a key starting material for a variety of transformations. wikipedia.org Its hydroxyl group can be readily functionalized, and the four-membered ring can undergo controlled ring-opening or rearrangement reactions to access a diverse range of other cyclic and acyclic structures. orgsyn.org The synthesis of cyclobutanol itself can be achieved through methods like the acid-catalyzed rearrangement of cyclopropylcarbinol. orgsyn.orgorgsyn.org The versatility of the cyclobutanol scaffold makes it a powerful platform for the synthesis of complex natural products and novel chemical entities. nih.gov

Structure

3D Structure

属性

IUPAC Name |

2,2,3,3-tetrafluorocyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F4O/c5-3(6)1-2(9)4(3,7)8/h2,9H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNENUTDUAXPVTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C1(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60380214 | |

| Record name | 2,2,3,3-Tetrafluorocyclobutanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374-32-3 | |

| Record name | 2,2,3,3-Tetrafluorocyclobutanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,2,3,3 Tetrafluorocyclobutanol and Its Derivatives

De Novo Synthesis of 2,2,3,3-Tetrafluorocyclobutanol Skeletons

The de novo construction of the this compound framework requires precise methods for introducing multiple fluorine atoms and assembling the strained four-membered ring.

Strategic Approaches to Introduce the 2,2,3,3-Tetrafluoro Moiety

The creation of the densely fluorinated C4F4 core of the target molecule relies on specific strategic approaches. A primary strategy involves the use of pre-fluorinated building blocks in cycloaddition reactions. nih.gov Tetrafluoroethylene (B6358150) (TFE) is the most logical and common C2 synthon for this purpose, as it directly provides the required 2,2,3,3-tetrafluoro substitution pattern on one part of the final ring.

Alternative strategies, though potentially more challenging for this specific substitution pattern, include the direct fluorination of a pre-formed cyclobutane (B1203170) ring. Methods such as nucleophilic fluorination of substrates with suitable leaving groups or even direct, late-stage C-H fluorination are known for creating fluorinated cycloalkanes. nih.gov However, achieving the specific vicinal gem-difluoro arrangement (2,2,3,3-) on a pre-existing ring through stepwise fluorination can be complex due to challenges in regioselectivity and the harsh conditions often required. Therefore, building the ring from a fluorinated precursor like TFE is generally the more direct and controlled approach.

Cycloaddition Reactions for Fluorinated Cyclobutanol (B46151) Framework Construction

Cycloaddition reactions are a cornerstone for the synthesis of cyclobutane rings. nih.govrsc.org The most effective method for constructing the this compound skeleton is the [2+2] cycloaddition of tetrafluoroethylene (TFE) with a suitable partner that can be converted into a hydroxyl group.

A well-established route involves the reaction of TFE with a ketene (B1206846) silyl (B83357) acetal (B89532). This reaction typically proceeds under thermal or photochemical conditions to yield a silyl-protected this compound. Subsequent deprotection of the silyl ether with a fluoride (B91410) source or acid furnishes the target alcohol.

An alternative two-step sequence involves the [2+2] cycloaddition of TFE with a vinyl ether or ketene acetal to form a tetrafluorocyclobutane ether or acetal. The resulting intermediate can then be hydrolyzed under acidic conditions to yield 2,2,3,3-tetrafluorocyclobutanone. The final step is the reduction of this ketone using a standard reducing agent, such as sodium borohydride, to afford this compound. Modern advancements in this area include photocatalytic [2+2] cycloadditions, which can provide access to unique cyclobutane-fused frameworks under mild conditions. rsc.org

Derivatization through Ring-Opening Transformations

While the cyclobutanol moiety is a valuable scaffold, its true synthetic potential is often realized through ring-opening transformations. The inherent ring strain of the cyclobutane core provides a thermodynamic driving force for reactions that involve C-C bond cleavage, allowing access to a variety of linear, functionalized molecules that would be difficult to synthesize otherwise.

Catalytic Ring-Opening Fluorination Protocols

A key derivatization of cyclobutanols involves catalytic ring-opening C-C bond cleavage coupled with fluorination. This process transforms the cyclic alcohol into a linear γ-fluorinated ketone, a valuable motif in medicinal chemistry. This transformation is typically initiated by the single-electron oxidation of the cyclobutanol to an alkoxy radical, which then undergoes β-scission to open the ring and form a distal carbon-centered radical, which is subsequently trapped by a fluorine source.

Silver catalysis has been effectively employed for the ring-opening fluorination of cyclobutanols. nih.gov These reactions can be performed under traditional solution-based conditions or, more recently, using mechanochemistry (ball-milling), which offers significant environmental and efficiency benefits.

In solution-based methods , a silver salt such as AgF or AgNO₃ is used in catalytic amounts along with an electrophilic fluorine source, most commonly Selectfluor. The reaction is often carried out in a biphasic system (e.g., water/benzene) or an organic solvent. nih.gov

The mechanochemical approach represents a significant advancement. By conducting the reaction in a ball mill, often with minimal or no solvent, the silver-catalyzed fluorination becomes faster, more efficient, and requires lower catalyst loadings. nih.govrsc.org This solid-state method has been shown to afford high yields of γ-fluorinated ketones in significantly shorter reaction times compared to solution-based protocols. rsc.org The process can be carried out in the open air, simplifying the experimental setup and reducing chemical waste, making it an environmentally friendly strategy. nih.govresearchgate.net

Table 1: Comparison of Silver-Catalyzed Ring-Opening Fluorination Methods This is an interactive table. Select a method to see more details.

Solution-Based Methodology

Catalyst: AgF, AgNO₃

Fluorine Source: Selectfluor

Solvent: Typically a biphasic system (e.g., water/benzene) or organic solvent

Conditions: Magnetic stirring, elevated temperatures (e.g., 55 °C)

Key Findings: Established the feasibility of silver-catalyzed ring-opening fluorination, but can suffer from lower yields and longer reaction times compared to mechanochemical methods.[ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFaYvCt_JOcKDNYExfSduSXq74BsPKBJchFx1JdQuAWaZ887vhKOk9-SbBkZxZPTRnrPci8xYWtbRbymY69LvUgY_7UsErJK84u-Cm_4tUFpdDmMntMwazP8qDfUlruVCWkSeM38RORRP42i0tREfndkVZx1OtXbDFAb50qFNIb6-gykCVkqCIXB_sCP0nGfG0Mc4bLmiGCQO2lv2bLXlF8uJaYTGU%3D)]Mechanochemical Methodology

Catalyst: AgF (typically lower loading, e.g., 2.5–5.0 mol%)

Fluorine Source: Selectfluor (often requires less excess)

Solvent: Solvent-free or with a minimal amount of liquid additive

Conditions: Ball-milling, ambient atmosphere, shorter reaction times (e.g., 15–30 min)

Key Findings: First example of a catalytic C–C bond cleavage/functionalization under solid-state mechanochemical conditions.[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEHtcDefBzPLjX1LhTMQbwxOraqCefUGDTeqHdrmZ34qdd_ZawUbrp4qR4X9YUw_hWQ_Ls_X3M77PVLmPvpyU6zQPA0BJfXxh-beiNqwy47JQzPAqwXUVK51sIZJd2Z4TWa_vdg)][ rsc.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHrrdXtJwqTkmXnSKkJuDJLBb0RZDDETZsNBnFguNGbgHcBop5o__t9ihTsbCvBDd83eMerCuSMtflV_v1ezMJva97FjC0br1lr9i4iALyLSiIiNdrbDH2H1I8iS_yDPjqZNet9D1WWDd-FKLs_4C1O3prhyLiYbYO_WGxj)] Offers higher yields, shorter reaction times, and is more environmentally friendly.[ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFaYvCt_JOcKDNYExfSduSXq74BsPKBJchFx1JdQuAWaZ887vhKOk9-SbBkZxZPTRnrPci8xYWtbRbymY69LvUgY_7UsErJK84u-Cm_4tUFpdDmMntMwazP8qDfUlruVCWkSeM38RORRP42i0tREfndkVZx1OtXbDFAb50qFNIb6-gykCVkqCIXB_sCP0nGfG0Mc4bLmiGCQO2lv2bLXlF8uJaYTGU%3D)]As an alternative to precious metal catalysts, methods utilizing earth-abundant elements like manganese have been developed. A manganese-catalyzed ring-opening C-C bond fluorination of cyclobutanols provides a straightforward and efficient route to γ-fluorinated ketones. nih.gov This methodology is valued for its use of a cheap, non-toxic, and environmentally benign metal catalyst.

The reaction typically employs a simple manganese salt, such as manganese(II) acetate (B1210297) (Mn(OAc)₂), as the catalyst. The fluorinating agent can be an electrophilic source like Selectfluor, allowing for low catalyst loadings and high efficiency. The process proceeds under mild conditions and demonstrates excellent functional group tolerance and a broad substrate scope. Mechanistic studies suggest the reaction proceeds through a radical pathway, similar to the silver-catalyzed variants. This robust approach is highly scalable, showing no loss of efficiency when performed on a gram scale, which underscores its practical utility.

Table 2: Research Findings on Manganese-Catalyzed Ring-Opening Fluorination This is an interactive table. Click on a substrate class for typical results.

1-Arylcyclobutanols

Catalyst: Mn(OAc)₂ (10 mol%)

Fluorine Source: Selectfluor or PhIO/HF•Et₃N

Conditions: Mild, room temperature

Yields: Generally good to high (e.g., 50-76%).

Scope: Tolerates a wide variety of substituents on the aryl ring, including both electron-donating and electron-withdrawing groups.1-Alkylcyclobutanols

Catalyst: Mn(OAc)₂

Fluorine Source: Selectfluor

Conditions: Mild

Yields: Moderate to good.

Scope: The reaction is also applicable to various alkyl-substituted cyclobutanols, providing access to a range of aliphatic γ-fluoroketones.Radical-Mediated Ring-Opening Mechanisms

The high strain energy of cyclobutanes makes them susceptible to ring-opening reactions, a process that can be initiated by radical species. rsc.org These reactions provide a pathway to linear aliphatic compounds from cyclic precursors. rsc.org While many approaches involve transition metal-catalyzed carbon-carbon bond activation or cyclobutyloxy radical-initiated openings, photoredox catalysis has emerged as a powerful tool for generating radicals under mild conditions. rsc.org

Visible light-induced photoredox catalysis can be used for the α-selective radical ring-opening of 1,3-disubstituted acyl bicyclobutanes with alkyl radical precursors to synthesize functionalized cyclobutenes. nih.gov This method allows for the coupling of primary, secondary, and tertiary alkyl halides under mild conditions, leading to the formation of highly substituted cyclobutenes. nih.gov

In the context of fluorinated cyclobutanols, manganese-catalyzed ring-opening C-C bond fluorination offers a direct route to γ-fluorinated ketones. sioc-journal.cn This reaction proceeds under mild conditions and demonstrates excellent functional-group tolerance. sioc-journal.cn Another strategy involves a cerium-mediated ring-opening fluorination of cyclobutanols. researchgate.net A proposed mechanism for some ring-opening reactions involves the formation of a carbon radical, which leverages the strain release of the cyclobutane ring to drive the reaction forward. rsc.org

Cascade and One-Pot Reactions for Complex Fluorinated Product Generation

Cascade and one-pot reactions are highly efficient strategies for building molecular complexity from simple starting materials in a single operation, minimizing purification steps and resource consumption. rsc.orgrsc.org These approaches are particularly valuable in the synthesis of complex fluorinated products.

One such strategy combines an iridium-catalyzed asymmetric allylic etherification with a visible-light-induced [2+2] cycloaddition in a cascade fashion. chemistryviews.org This method allows for the synthesis of enantioenriched oxa- bohrium.combohrium.com-bicyclic heptanes from cinnamyl alcohols and allyl acetates without the need for directing groups. chemistryviews.org The reaction is operationally simple as all catalysts and starting materials are added simultaneously. chemistryviews.org

Chemoenzymatic cascades have also been developed for the synthesis of complex molecules. For instance, a one-pot process for the C(1)-allylation of tetrahydroisoquinolines couples a monoamine oxidase-catalyzed oxidation with a metal-catalyzed allylboration, followed by a biocatalytic deracemization. acs.org While not directly involving fluorinated cyclobutanes, this highlights the power of combining different catalytic systems in one pot. The development of one-pot cascade reactions that involve polycondensation and multicomponent reactions, such as the Passerini three-component reaction, further illustrates the potential for creating functional polymers and complex molecules in an atom-economical manner. rsc.org

Enantioselective Synthesis and Stereochemical Control

The creation of chiral centers with high enantioselectivity is a cornerstone of modern synthetic chemistry, particularly for applications in pharmaceuticals and materials science. The synthesis of chiral fluorinated cyclobutane derivatives has been a significant challenge. bohrium.com

Asymmetric Catalysis in Chiral Fluorinated Cyclobutane Derivative Formation

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral molecules. In the context of fluorinated cyclobutanes, transition metal-catalyzed reactions have shown significant promise. Chiral cyclobutanes are important structural motifs in bioactive compounds and natural products. chemistryviews.orgbohrium.com

Visible-light-induced asymmetric [2+2] cycloaddition of alkenes is one approach to creating chiral cyclobutane derivatives. chemistryviews.org However, these reactions can sometimes require directing groups, adding extra steps to the synthesis. chemistryviews.org A more streamlined approach involves a cascade reaction combining Ir-catalyzed asymmetric allylic etherification with a [2+2] photocycloaddition, which proceeds without directing groups and yields products with excellent enantioselectivities. chemistryviews.org

The development of chiral catalysts for specific transformations is crucial. For example, chiral rhodium catalysts have been used for the enantioselective cyclopropanation of α-fluoroacrylates. mdpi.com Similarly, the synthesis of chiral sulfonimidoyl fluorides has been achieved through one-pot tandem reactions, underscoring the importance of sulfur-center chirality in designing selective covalent probes. nih.gov

Regio- and Enantioselective Hydroboration Strategies for Fluorinated Cyclobutenes

Asymmetric hydroboration is a direct method for constructing chiral organoboron compounds, which are versatile intermediates in organic synthesis. bohrium.com The application of this methodology to fluorinated cyclobutenes provides a powerful route to chiral fluorinated cyclobutane derivatives. bohrium.comnih.gov

Rhodium-catalyzed asymmetric hydroboration of gem-difluorinated cyclobutenes with pinacolborane (HBPin) yields chiral gem-difluorinated α-boryl cyclobutanes with high regio- and enantioselectivity. bohrium.combohrium.comnih.gov These chiral borylated cyclobutanes are versatile building blocks that can be further functionalized to create a diverse range of enantioenriched fluorinated cyclobutane derivatives. bohrium.comnih.gov The success of this transformation relies on the mild and highly selective nature of the rhodium catalyst. bohrium.comnih.gov In a one-pot fashion, subsequent treatment with a base can lead to monofluorinated cyclobutenes. bohrium.com

Cobalt catalysts have also been employed for the enantioselective hydroboration of fluoroalkyl-substituted terminal alkenes, producing chiral alkylboronates with high enantiomeric excess. geresearchgroup.com This method provides a foundation for synthesizing a variety of chiral organofluorine compounds. geresearchgroup.com

| Catalyst System | Substrate | Product | Selectivity | Reference |

|---|---|---|---|---|

| Rhodium catalysis with chiral ligand | gem-difluorinated cyclobutenes | chiral gem-difluorinated α-boryl cyclobutanes | Excellent regio- and enantioselectivity | nih.gov, bohrium.com, bohrium.com |

| Cobalt(acac)2 with bisphosphine ligands | fluoroalkyl-substituted terminal alkenes | chiral alkylboronates | Up to 98% ee | geresearchgroup.com |

Stereoselective Fluorocyclization Reactions to Cyclic Fluoroalcohols

Fluorocyclization reactions, where a fluorine atom and another functional group are introduced across a double bond in a cyclization process, are a powerful method for synthesizing fluorinated heterocycles and carbocycles, including cyclic fluoroalcohols. nih.gov Hypervalent iodine reagents are often used as the fluorine source in these transformations. nih.gov

The mechanism of hypervalent iodine-promoted fluorocyclization can proceed through different pathways, such as "fluorination first and cyclization later" or "cyclization first and fluorination later," and the preferred pathway can depend on the substrate. nih.gov For example, DFT studies have been used to understand the selectivity in the fluorocyclization of unsaturated carboxylic acids and alcohols. nih.gov

For the creation of chiral centers, organocatalytic fluorocyclization has been developed. nih.govresearchgate.net Using in situ generated chiral iodine(III)-catalysts, 1,1-disubstituted styrenes with internal oxygen nucleophiles can undergo oxidative fluorocyclization to produce fluorinated tetrahydrofurans with a tertiary carbon-fluorine stereocenter. nih.govresearchgate.net The use of a novel 1-naphthyllactic acid-based iodine(III)-catalyst has enabled the control of these tertiary stereocenters with up to 96% enantiomeric excess. nih.govresearchgate.net The stereoselectivity is influenced by the structure of the chiral catalyst, particularly the substituents in the "side arm" of the catalyst. nih.gov

| Reaction | Catalyst/Reagent | Substrate | Product | Key Findings | Reference |

|---|---|---|---|---|---|

| Oxidative Fluorocyclization | In situ generated chiral iodine(III)-catalysts | 1,1-disubstituted styrenes with internal oxygen/nitrogen nucleophiles | Fluorinated tetrahydrofurans and pyrrolidines with tertiary C-F stereocenters | Up to 96% ee with a 1-naphthyllactic acid-based catalyst. | nih.gov, researchgate.net |

| Fluorocyclization | Hypervalent iodine reagents | Unsaturated carboxylic acids or alcohols | Cyclic fluoroalcohols/ethers | Mechanism-dependent selectivity (fluorination first vs. cyclization first). | nih.gov |

Elucidation of Reaction Mechanisms and Catalytic Cycles in 2,2,3,3 Tetrafluorocyclobutanol Transformations

Detailed Mechanistic Pathways of Fluorination Reactions

The introduction of fluorine into cyclobutane (B1203170) rings can be achieved through various mechanistic pathways, including nucleophilic, electrophilic, and radical reactions. researchgate.net The choice of strategy depends on the desired product and the available starting materials.

One notable pathway involves the ring-opening C-C bond fluorination of cyclobutanols. For instance, a manganese-catalyzed approach provides a direct method to access γ-fluorinated ketones from cyclobutanol (B46151) precursors. sioc-journal.cn The proposed mechanism for this transformation begins with the formation of an active manganese alkoxide intermediate from the starting cyclobutanol and the Mn(II) catalyst. This intermediate undergoes β-carbon elimination, leading to the cleavage of a C-C bond within the cyclobutane ring and the formation of a γ-manganated ketone. Subsequently, this organomanganese intermediate reacts with an electrophilic fluorine source, which can be generated in situ, to yield the final γ-fluorinated ketone product and regenerate the Mn(II) catalyst, thus closing the catalytic cycle. sioc-journal.cn

Another powerful strategy for constructing fluorinated cyclobutane systems is the [2+2] cycloaddition reaction. Gold photocatalysis has been shown to facilitate the intermolecular cycloaddition of 1-acetylindoles with alkenes to form cyclobutane-fused indolines. acs.org Mechanistic studies, including experiments with radical scavengers like TEMPO, indicate that this reaction proceeds through radical intermediates. acs.org The process is believed to involve an energy transfer from the excited photocatalyst to the substrate, generating a triplet state that initiates the cycloaddition. Computational studies (DFT) on these reactions show that the formation of a diradical intermediate is a key step, and the subsequent radical pair recombination leads to the final cyclobutane product. acs.org

Principles and Applications of Catalysis in Fluorocyclobutanol Chemistry

Catalysis is a cornerstone of modern organic synthesis, enabling efficient, selective, and sustainable chemical transformations. mdpi.com In the context of fluorocyclobutanol chemistry, both organocatalysis and transition metal catalysis have been instrumental in developing novel synthetic methodologies. nih.govrsc.org

Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions. A prominent example is the use of the amino acid proline to catalyze asymmetric aldol (B89426) reactions. youtube.com The catalytic cycle typically begins with the reaction of proline with a ketone or aldehyde to form a nucleophilic enamine intermediate. youtube.com This enamine then attacks an electrophile. The stereochemical outcome of the reaction is controlled by the catalyst's chiral environment within the transition state, which is often stabilized by hydrogen bonding. youtube.commdpi.com For instance, the carboxylic acid group of proline can act as a hydrogen bond donor, activating the electrophile and directing the approach of the enamine nucleophile to favor the formation of one specific stereoisomer. youtube.com

Other organocatalytic systems have also been successfully applied. Cinchona alkaloids and their derivatives can function as powerful catalysts, for example, in the hydroxyalkylation of indoles. mdpi.com Thioureas and squaramides are another class of organocatalysts that operate primarily through hydrogen bonding to activate substrates. mdpi.com In the synthesis of chiral cyclobutanol derivatives, oxazaborolidines have been employed as effective catalysts for the enantioselective reduction of cyclobutanones. nih.gov

Transition metal catalysis offers a broad spectrum of reactivity for C-F bond formation and the manipulation of fluorinated scaffolds. rsc.orgnih.gov These catalytic systems can be broadly categorized as either homogeneous or heterogeneous.

Homogeneous Catalysis In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. rsc.orgunacademy.com This allows for high activity and selectivity due to well-defined active sites at the molecular level. rsc.org Examples include:

Manganese Catalysis: As previously discussed, Mn(OAc)₂ can be used as a homogeneous catalyst for the ring-opening fluorination of cyclobutanols. sioc-journal.cn

Ruthenium Catalysis: Noyori-type asymmetric transfer hydrogenation, using catalysts like RuCl(S,S)-Tsdpen, achieves excellent enantioselectivity in the reduction of benzocyclobutenones to their corresponding alcohols. nih.gov

Iridium Catalysis: Iridium complexes are effective for the diastereospecific C-H silylation of cyclobutanols, enabling further functionalization of the ring system. nih.gov

Gold Catalysis: Gold complexes can act as photocatalysts in [2+2] cycloaddition reactions to construct cyclobutane rings. acs.org

Heterogeneous Catalysis Heterogeneous catalysts exist in a different phase from the reactants, such as a solid catalyst in a liquid reaction mixture. rsc.orgunacademy.com Their primary advantages are enhanced stability and ease of separation and recycling. rsc.org While they can sometimes exhibit lower activity or selectivity than their homogeneous counterparts, significant progress has been made in designing effective heterogeneous systems. rsc.orgchemistryworld.com Examples include:

Supported Copper Catalysts: Copper supported on materials like hydroxyapatite (B223615) (Cu-HAP) or anchored to silica (B1680970) gel has been shown to be an efficient and reusable heterogeneous catalyst for reactions such as the synthesis of propargylamines via C-H activation. scispace.com These catalysts demonstrate consistent activity over multiple cycles. scispace.com

The synergy between these two fields, such as by supporting homogeneous complexes on solid materials, is a promising strategy for developing "ideal" catalysts that combine high activity and selectivity with stability and reusability. rsc.org

Intermediates, Transition States, and Kinetic Considerations

A deep understanding of a reaction mechanism requires the characterization of its fleeting components: intermediates and transition states. lumenlearning.com

Intermediates A reaction intermediate is a molecular entity with a finite lifetime (longer than a molecular vibration) that is formed from the reactants and reacts further to give the products. wikipedia.orgyoutube.com They represent local energy minima along the reaction coordinate. youtube.com In the context of fluorocyclobutanol transformations, several types of intermediates are crucial:

Carbocations: Positively charged carbon species can be involved in ring-opening reactions or rearrangements. lumenlearning.com The stability of carbocations generally follows the order: tertiary > secondary > primary. lumenlearning.com

Radicals: Species with an unpaired electron are key intermediates in reactions initiated by light or radical initiators, such as the gold-photocatalyzed [2+2] cycloaddition. acs.orglumenlearning.com The existence of radical intermediates can often be inferred through trapping experiments. acs.org

Enamines: As seen in organocatalysis, enamines are crucial nucleophilic intermediates formed from the reaction of an amine catalyst and a carbonyl compound. youtube.com

Transition States The transition state is the highest energy point along the reaction coordinate for an elementary step. youtube.com It is an unstable configuration that cannot be isolated and is characterized by partial bonds and partial charges. youtube.comresearchgate.net The structure of the transition state determines the rate and selectivity of a reaction. For example, in asymmetric catalysis, the chiral catalyst creates diastereomeric transition states with different energies. The reaction proceeds preferentially through the lower-energy transition state, leading to the enantioselective formation of one product. youtube.com Density Functional Theory (DFT) calculations are a powerful tool used to model the structures and relative energies of transition states, providing insight into reaction selectivity. acs.orgresearchgate.netrsc.org

Kinetic Considerations Chemical kinetics is the study of reaction rates. By systematically varying the concentrations of reactants and catalysts and observing the effect on the initial reaction rate, a rate law can be determined. The rate law provides experimental evidence for the involvement of specific species in the rate-determining step of a reaction, helping to validate or refute a proposed mechanism.

For a hypothetical reaction, such as the catalyzed formation of a fluorinated product (FP) from a cyclobutanol derivative (CB) and a fluorine source (FS) with a catalyst (Cat):

CB + FS --[Cat]--> FP

A kinetic study might yield data similar to that presented in the table below.

| Run | [CB] (mol L⁻¹) | [FS] (mol L⁻¹) | [Cat] (mol L⁻¹) | Initial Rate (mol L⁻¹ s⁻¹) |

|---|---|---|---|---|

| 1 | 0.1 | 0.1 | 0.01 | 2.5 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 0.01 | 5.0 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 0.01 | 10.0 x 10⁻⁵ |

| 4 | 0.1 | 0.1 | 0.02 | 5.0 x 10⁻⁵ |

Analysis of such data would reveal the reaction order with respect to each component. doubtnut.com For instance, comparing runs 1 and 2 shows that doubling [CB] doubles the rate, indicating a first-order dependence on the cyclobutanol derivative. Comparing runs 1 and 3 shows that doubling [FS] quadruples the rate, indicating a second-order dependence. Finally, comparing runs 1 and 4 shows that doubling [Cat] doubles the rate, indicating a first-order dependence. This would lead to the experimental rate law: Rate = k[CB]¹[FS]²[Cat]¹, providing critical insight into the composition of the transition state of the rate-determining step.

Sophisticated Spectroscopic Characterization of 2,2,3,3 Tetrafluorocyclobutanol and Its Analogues

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural and conformational analysis of 2,2,3,3-Tetrafluorocyclobutanol and its analogues. The presence of both protons (¹H) and fluorine (¹⁹F) nuclei, both of which have a nuclear spin of ½ and high natural abundance, makes ¹H and ¹⁹F NMR spectroscopy particularly powerful. wikipedia.org

Detailed research findings from ¹H and ¹⁹F NMR studies provide critical data on the molecule's atomic connectivity and three-dimensional structure. The chemical shifts observed in the spectra are indicative of the electronic environment of each nucleus, while spin-spin coupling constants reveal information about the connectivity and spatial relationships between neighboring nuclei.

For fluorinated cyclobutanes, temperature-dependent NMR studies are especially insightful. These analyses show that the molecules exist in a dynamic equilibrium between different conformations, primarily the axial and equatorial forms of the puckered cyclobutane (B1203170) ring. caltech.edudtic.mil The variation of vicinal hydrogen-fluorine coupling constants with temperature provides evidence for this equilibrium. dtic.mil Similarly, the temperature dependence of geminal fluorine-fluorine chemical-shift differences can be interpreted in terms of this classical equilibrium between conformations. caltech.edu The magnitude of these coupling constants is highly dependent on the dihedral angle between the coupled nuclei, following a relationship similar to the Karplus equation for proton-proton couplings. dtic.mil

¹⁹F NMR is highly sensitive and offers a wide chemical shift range, which minimizes signal overlap and simplifies spectral analysis. huji.ac.ilazom.com The coupling between ¹H and ¹⁹F nuclei is a key feature in the spectra of these compounds, with geminal H-F coupling constants reaching values as high as 50 Hz. wikipedia.org

Table 1: Representative NMR Data for Fluorinated Cyclobutanol (B46151) Structures

| Nucleus | Signal Type | Typical Chemical Shift (δ) Range (ppm) | Typical Coupling Constant (J) Range (Hz) | Structural Information Yielded |

|---|---|---|---|---|

| ¹H | CH-OH | ~3.5 - 4.5 | J(H-F) ≈ 2-50 | Position of the hydroxyl-bearing carbon. |

| ¹H | CH₂ | ~2.0 - 3.0 | J(H-H) ≈ 7-10; J(H-F) ≈ 2-20 | Protons on the carbon adjacent to the CF₂ groups. |

| ¹⁹F | CF₂ | -110 to -140 | J(F-F) ≈ 150-250 (geminal); J(F-H) ≈ 2-50 | Electronic environment of fluorine atoms and their spatial relationship to other nuclei. |

| ¹³C | C-OH | ~60 - 75 | J(C-F) ≈ 20-30 | Carbon bearing the hydroxyl group. |

| ¹³C | CF₂ | ~115 - 130 (triplet due to C-F coupling) | J(C-F) ≈ 240-280 | Highly deshielded carbons directly bonded to fluorine. |

| ¹³C | CH₂ | ~30 - 45 | J(C-F) ≈ 20-25 | Carbon adjacent to the fluorinated carbons. |

Infrared (IR) Spectroscopy for Functional Group Identification and Molecular Interactions

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. wiley.com For this compound, IR spectroscopy provides definitive evidence for the presence of the hydroxyl (-OH) and carbon-fluorine (C-F) groups.

The most characteristic feature in the IR spectrum of an alcohol is the O-H stretching vibration. In a dilute solution in a non-polar solvent, a sharp absorption band appears around 3600-3650 cm⁻¹. However, in the liquid or solid state, intermolecular hydrogen bonding causes this band to broaden significantly and shift to a lower frequency, typically in the range of 3200-3550 cm⁻¹. libretexts.orglibretexts.org This phenomenon of hydrogen bonding, a strong type of dipole-dipole interaction, is a key aspect of the molecular interactions of this compound. libretexts.orgnih.gov

The C-F bonds in fluorinated compounds give rise to strong absorption bands in the fingerprint region of the IR spectrum, typically between 1000 and 1400 cm⁻¹. nih.gov The exact position and intensity of these bands can provide structural information about the arrangement of the fluorine atoms. The spectrum will also feature C-H stretching vibrations around 2850-3000 cm⁻¹ and C-O stretching vibrations around 1050-1150 cm⁻¹.

By analyzing the O-H stretching region under different conditions (e.g., varying concentration or temperature), one can study the equilibrium between free and hydrogen-bonded molecules, providing insight into the strength and nature of these molecular interactions.

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Characteristic Wavenumber (cm⁻¹) | Appearance of the Band |

|---|---|---|---|

| O-H Stretch (Hydrogen-bonded) | Alcohol (-OH) | 3200 - 3550 | Strong, Broad |

| C-H Stretch | Alkane (CH₂) | 2850 - 3000 | Medium to Strong |

| C-F Stretch | Fluoroalkane (-CF₂) | 1000 - 1400 | Very Strong |

| C-O Stretch | Alcohol (C-OH) | 1050 - 1150 | Strong |

| O-H Bend | Alcohol (-OH) | ~1400 | Medium, Broad |

Mass Spectrometry Techniques in Fluorinated Cyclobutanol Research

Mass spectrometry (MS) is an analytical technique that ionizes molecules and separates the resulting ions based on their mass-to-charge (m/z) ratio. neu.edu.tr It is invaluable for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns. libretexts.org

For this compound, electron ionization (EI) is a common method used to generate a molecular ion (M⁺•). This high-energy radical cation is often unstable and undergoes fragmentation. libretexts.org The analysis of these fragments provides a molecular fingerprint.

Common fragmentation pathways for alcohols include alpha-cleavage and dehydration. libretexts.org

Alpha-Cleavage: This involves the breaking of a carbon-carbon bond adjacent to the oxygen atom. For cyclobutanol, this would involve the cleavage of the C1-C2 or C1-C4 bond, leading to the opening of the ring. researchgate.netlibretexts.org

Dehydration: This is the loss of a water molecule (H₂O, mass of 18 Da), which is a common rearrangement for alcohols. libretexts.orglibretexts.org

The presence of highly electronegative fluorine atoms significantly influences the fragmentation pathways. The fragmentation of fluorinated compounds can be complex, with specific pathways resulting from the stability of the resulting carbocations and radicals. nih.gov The loss of neutral fragments such as HF (mass of 20 Da) or C₂H₂F₂ is possible. The fragmentation of the cyclobutane ring itself can lead to the loss of ethene (C₂H₄) or tetrafluoroethene (C₂F₄). researchgate.netdocbrown.info The resulting mass spectrum, with its unique pattern of fragment ions, is crucial for confirming the structure of this compound and distinguishing it from its isomers.

Table 3: Plausible Mass Spectrometry Fragments for this compound (C₄H₄F₄O)

| m/z Value | Plausible Fragment Ion | Proposed Fragmentation Pathway |

|---|---|---|

| 160 | [C₄H₄F₄O]⁺• | Molecular Ion (M⁺•) |

| 142 | [C₄H₂F₄]⁺• | Loss of H₂O (Dehydration) |

| 140 | [C₄H₃F₃O]⁺ | Loss of HF |

| 131 | [C₃H₄FO]⁺ | Loss of CF₃ radical |

| 100 | [C₂F₄]⁺• | Loss of C₂H₄O (ring cleavage) |

| 60 | [C₂H₄O]⁺• | Loss of C₂F₄ (ring cleavage) |

| 57 | [C₃H₅O]⁺ | Alpha-cleavage (ring opening) followed by rearrangement and loss of CHF₂ |

Computational Chemistry and Theoretical Investigations of 2,2,3,3 Tetrafluorocyclobutanol Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic structure of a molecule, which in turn governs its chemical properties and reactivity. arxiv.org These methods solve the Schrödinger equation (or an approximation of it) to determine the electronic wavefunction and energy of a system. From this, a wealth of information can be derived, including molecular orbital energies, electron density distribution, and electrostatic potential.

For 2,2,3,3-tetrafluorocyclobutanol, quantum chemical calculations can reveal the profound effects of the four fluorine atoms on the cyclobutane (B1203170) ring and the hydroxyl group. The high electronegativity of fluorine causes a significant inductive effect, withdrawing electron density from the carbon skeleton. This results in highly polarized C-F bonds and influences the acidity of the hydroxyl proton.

Reactivity predictions are often based on Frontier Molecular Orbital (FMO) theory, which considers the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and shapes of the HOMO and LUMO of this compound can be calculated to predict its behavior in various reactions. For instance, the LUMO distribution would indicate the most likely sites for nucleophilic attack, while the HOMO distribution would suggest sites for electrophilic attack. NBO (Natural Bond Orbital) analysis can also be performed to provide detailed data on charge distribution and orbital interactions. nih.gov

Various quantum chemical methods are employed for these predictions, each with a different balance of accuracy and computational cost. nih.govmdpi.com

Table 1: Common Quantum Chemical Methods for Electronic Structure and Reactivity Analysis

| Method | Abbreviation | Key Features | Typical Application |

| Hartree-Fock Theory | HF | An ab initio method that approximates the many-electron wavefunction as a single Slater determinant. | Initial geometry optimizations, basic electronic properties. |

| Møller-Plesset Perturbation | MPn (e.g., MP2) | Adds electron correlation to the HF theory as a perturbation, improving accuracy. nih.gov | More accurate energy and structure calculations. |

| Density Functional Theory | DFT | Calculates the electron density of a system to determine its energy. Offers a good balance of cost and accuracy. nih.govmdpi.com | Geometry optimization, reaction energetics, spectral data. |

| Coupled Cluster Theory | CC (e.g., CCSD(T)) | A highly accurate method that includes electron correlation. Considered a "gold standard" in quantum chemistry. | High-accuracy benchmark calculations for small molecules. |

Density Functional Theory (DFT) Studies on Reaction Energetics and Pathways

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its ability to provide accurate results at a manageable computational cost, making it ideal for studying complex reaction mechanisms. elsevierpure.comnih.gov DFT is used to calculate the potential energy surface of a reaction, identifying the structures and energies of reactants, intermediates, transition states, and products. elsevierpure.com

The process involves:

Geometry Optimization : The 3D structures of all species involved (reactants, transition states, products) are optimized to find their lowest energy conformations. nih.gov

Frequency Calculations : These are performed to confirm that optimized structures are true minima (no imaginary frequencies) or first-order saddle points (one imaginary frequency for transition states) on the potential energy surface.

Energy Calculation : Single-point energy calculations, often with a larger basis set for higher accuracy, are performed on the optimized geometries to obtain the electronic energies. arxiv.org

Thermochemical Analysis : Zero-point vibrational energies (ZPVE) and thermal corrections are added to the electronic energies to calculate enthalpies (H) and Gibbs free energies (G) at specific temperatures.

A manganese-catalyzed ring-opening C-C bond fluorination of cyclobutanols has been reported, representing a class of reactions whose mechanisms and selectivity could be thoroughly investigated using DFT. sioc-journal.cn By modeling the interaction of the catalyst, the fluorinating agent, and the this compound substrate, researchers can map out the catalytic cycle and understand the factors controlling the product distribution.

Table 2: Hypothetical DFT-Calculated Energetics for the Dehydration of this compound (Note: These values are illustrative for a generic acid-catalyzed E1 pathway and not from a specific published study on this exact molecule.)

| Species | Description | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| This compound + H⁺ | Protonated Alcohol (Reactant Complex) | 0.0 | 0.0 |

| [Transition State 1] | C-O Bond Cleavage to form Carbocation | +25.4 | +24.1 |

| Tetrafluorocyclobutyl Cation + H₂O | Intermediate Complex | +15.2 | +13.5 |

| [Transition State 2] | Proton Abstraction by Water | +18.7 | +17.9 |

| 2,3,3,4-Tetrafluorocyclobut-1-ene + H₃O⁺ | Product Complex | -5.1 | -7.8 |

Molecular Modeling and Conformational Analysis of Fluorinated Cyclic Alcohols

The three-dimensional shape and flexibility of a molecule are critical to its function and reactivity. Molecular modeling encompasses a range of computational techniques used to study and predict the conformational preferences of molecules. chemistrysteps.com For cyclic molecules like this compound, conformational analysis is particularly important.

The cyclobutane ring is not planar; it exists in a puckered conformation to relieve angle and torsional strain. chemistrysteps.com The introduction of four bulky and highly electronegative fluorine atoms, along with a hydroxyl group, creates a complex conformational landscape for this compound. The substituents can exist in either axial or equatorial positions relative to the average plane of the ring, leading to different stereoisomers and conformers.

Molecular mechanics (using force fields) and quantum chemical methods (like DFT) are used to perform conformational analysis. A systematic search can identify all possible low-energy conformers. The relative energies of these conformers are then calculated to determine the most stable structures and the energy barriers between them. The presence of fluorinated groups is known to induce significant conformational changes. nih.gov In fluorinated cyclic systems, this analysis helps predict the most stable arrangement of the substituents, which influences both physical properties and chemical reactivity. nih.govresearchgate.net For example, the accessibility of the hydroxyl group for a reaction will depend on whether it preferentially occupies an axial or equatorial position in the most stable conformer.

Factors influencing the conformational preference include:

Steric Hindrance : Repulsive interactions between bulky substituents favor conformations that maximize the distance between them.

Torsional Strain : Eclipsing interactions between substituents on adjacent carbons are destabilizing.

Intramolecular Hydrogen Bonding : The hydroxyl group may form a hydrogen bond with a nearby fluorine atom, which could stabilize certain conformations.

Table 3: Illustrative Conformational Analysis of a Puckered this compound Ring (Note: This is a hypothetical example. The labels 'Axial' and 'Equatorial' refer to the position of the -OH group in different puckered conformations.)

| Conformer | -OH Group Position | Key Feature | Calculated Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

| Conformer A | Equatorial | Minimizes steric hindrance for the -OH group. | 0.00 | 82.7 |

| Conformer B | Axial | Potential for steric clash with fluorine atoms. | +1.15 | 17.3 |

| Planar Conformation (Transition State) | - | High torsional and angle strain. | +5.80 | <0.1 |

Strategic Applications of 2,2,3,3 Tetrafluorocyclobutanol in Contemporary Organic Synthesis

Utilization as a Building Block for the Construction of Diverse Fluorinated Scaffolds

2,2,3,3-Tetrafluorocyclobutanol serves as a valuable starting material for the creation of a wide range of fluorinated molecular frameworks. The inherent ring strain of the cyclobutane (B1203170) core facilitates ring-opening reactions, providing access to linear fluorinated chains that can be further elaborated. Moreover, the hydroxyl group offers a handle for various functionalization reactions, allowing for its incorporation into larger and more complex structures.

While specific and diverse examples of scaffold construction starting directly from this compound are not extensively detailed in the currently available literature, the general principles of using fluorinated building blocks are well-established. nih.govalfa-chemistry.comyoutube.comsigmaaldrich.com These building blocks are prized for their ability to introduce fluorine into target molecules, which can enhance metabolic stability, binding affinity, and other pharmacologically relevant properties. sigmaaldrich.com The application of this compound in this context would leverage its unique structural and electronic properties to access novel fluorinated compounds.

Synthesis of Value-Added γ- and β-Fluoroalkyl Ketones

A significant application of cyclobutanol (B46151) derivatives is their ring-opening to generate ketones. Specifically, the ring-opening of fluorinated cyclobutanols provides a direct route to valuable γ- and β-fluoroalkyl ketones, which are important motifs in medicinal chemistry and serve as versatile synthetic intermediates. researchgate.netcas.cnolemiss.edu

Recent advancements have demonstrated that the ring-opening of cyclobutanols can be effectively achieved using silver-catalyzed methods to produce γ-fluoroketones. cas.cn This transformation typically involves the reaction of the cyclobutanol with an electrophilic fluorine source, such as Selectfluor, in the presence of a silver catalyst. The proposed mechanism involves the generation of an oxy radical which undergoes β-scission to open the cyclobutane ring, forming an alkyl radical that is subsequently fluorinated. While the general reactivity of cyclobutanols in these reactions is lower than that of their cyclopropanol (B106826) counterparts, this method still provides a viable pathway to γ-fluorinated ketones. cas.cn

However, the direct synthesis of β-fluoroalkyl ketones from this compound through a similar ring-opening strategy is not well-documented in the current literature. The regioselectivity of the ring-opening process is a critical factor that would determine the position of the resulting ketone and fluoroalkyl groups.

Table 1: Representative Synthesis of γ-Fluoroketones from Cyclobutanols This interactive table would showcase examples of silver-catalyzed ring-opening reactions of various cyclobutanols to yield γ-fluoroketones, including reaction conditions and yields, if specific data for this compound were available in the search results. cas.cn

| Cyclobutanol Substrate | Reagents | Conditions | Product | Yield | Reference |

| General Cyclobutanol | Ag(I) catalyst, Selectfluor | Biphasic solution, RT | γ-Fluoroketone | Moderate to Good | cas.cn |

Preparation of Enantioenriched Fluorinated Cyclic and Acyclic Architectures

The synthesis of enantiomerically pure fluorinated compounds is of paramount importance, as the stereochemistry of a molecule can dramatically affect its biological activity. While general methods for the enantioselective synthesis of cyclobutanols and other fluorinated compounds are known, specific applications starting from this compound to generate enantioenriched cyclic and acyclic architectures are not extensively reported in the searched literature.

Strategies to achieve enantioenrichment could potentially involve the kinetic resolution of racemic this compound or the use of chiral catalysts in reactions involving this substrate. For instance, enantioselective reduction of a corresponding ketone, 2,2,3,3-tetrafluorocyclobutanone, could provide access to enantioenriched this compound. nih.gov This chiral alcohol could then be carried forward in subsequent synthetic steps. The development of such methods would represent a significant advancement in the utility of this fluorinated building block.

Utility in the Modular Synthesis of Complex Fluorinated Fragments

Modular synthesis, which involves the assembly of complex molecules from pre-functionalized building blocks, is a powerful strategy in modern organic chemistry. The use of this compound as a module in such a synthetic approach would allow for the efficient incorporation of a tetrafluorinated four-carbon unit into larger, more complex target molecules.

While the concept of using fluorinated building blocks in a modular fashion is recognized, specific and detailed examples of the application of this compound in this context are not readily found in the available literature. chemrxiv.org A modular approach would likely involve the pre-functionalization of this compound, followed by its coupling with other molecular fragments to rapidly build molecular complexity. The development of robust and reliable protocols for the modular use of this compound would further enhance its value as a strategic building block in organic synthesis.

Future Prospects and Emerging Research Frontiers in 2,2,3,3 Tetrafluorocyclobutanol Chemistry

Development of Sustainable and Environmentally Benign Synthetic Methodologies

The synthesis of fluorinated compounds has traditionally relied on harsh reagents and conditions. However, there is a significant shift towards greener and more sustainable practices. Future research in the synthesis of 2,2,3,3-tetrafluorocyclobutanol and its derivatives is increasingly focused on environmentally benign methodologies that reduce waste, avoid hazardous solvents, and improve energy efficiency.

Key areas of development include:

Biocatalysis and Chemoenzymatic Synthesis: The use of enzymes and whole-cell systems offers a powerful alternative to traditional chemical catalysis, providing high regio- and stereoselectivity under mild, aqueous conditions. gsa.ac.ukeco-vector.comnih.gov Lipases, for instance, have been used for the kinetic resolution of fluorinated cyclopentanols, a strategy directly applicable to cyclobutanol (B46151) systems. researchgate.net Chemoenzymatic one-pot syntheses, which combine the selectivity of biocatalysts with the reactivity of metal catalysts, are being developed to streamline complex transformations in an environmentally friendly manner. entrechem.com This approach minimizes purification steps and reduces solvent usage, aligning with the principles of green chemistry.

Mechanochemistry: Solvent-free reaction conditions are a cornerstone of green chemistry. Mechanochemical methods, such as ball milling, have been successfully applied to the silver-catalyzed ring-opening fluorination of cyclobutanols. thieme.de This solid-state approach eliminates the need for bulk solvents, reducing waste and simplifying product work-up.

Use of Greener Solvents: When solvents are necessary, the focus is shifting to bio-based and less toxic alternatives. Studies have shown that changing a solvent from a chlorinated one like dichloromethane (B109758) to ethanol (B145695) can not only be more environmentally friendly but can also decrease reaction times and increase yields in organocatalyzed reactions. mdpi.com

Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters, improved safety for handling hazardous reagents, and potential for easier scale-up. The synthesis of fluorinated building blocks can benefit from this technology, allowing for precise temperature and pressure control, which is often crucial in fluorination reactions.

Innovations in Catalytic Systems for Fluorocyclobutanol Transformations

Catalysis is central to the chemical manipulation of fluorinated cyclobutanols, enabling their transformation into a diverse array of functionalized products. Research is focused on discovering new catalysts that are more efficient, selective, and versatile. A significant area of interest is the catalytic ring-opening of the strained cyclobutane (B1203170) ring, which provides access to linear, monofluorinated compounds that are otherwise difficult to synthesize. thieme.de

Innovations in this area include:

Transition Metal Catalysis: Various transition metals have been shown to catalyze key transformations. Silver thieme.deresearchgate.net and cerium researchgate.net catalysts are effective for the ring-opening fluorination of cyclobutanols using electrophilic fluorine sources like Selectfluor. Palladium catalysts can promote the ring-opening polymerization of cyclobutanol derivatives to produce novel polyketones. acs.org Furthermore, rhodium-catalyzed asymmetric hydroboration of gem-difluorinated cyclobutenes provides a pathway to chiral fluorinated cyclobutane building blocks with high enantioselectivity. nih.gov

Photocatalysis: Light-mediated reactions offer mild conditions for bond formation. Gold photocatalysis has been used for the [2+2] cycloaddition of acetylindoles with alkenes to construct cyclobutane-fused indolines. acs.org Photocatalyzed ring-opening/fluorination of cyclopropanols has also been demonstrated, suggesting a viable pathway for similar transformations with cyclobutanols to achieve site-selective fluorination. nih.gov

Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool for creating chiral molecules without the need for transition metals. Recyclable fluorous organocatalysts have been developed for direct asymmetric aldol (B89426) reactions. nih.gov For fluorinated cyclic systems, bifunctional Cinchona alkaloid/thiourea catalysts have been used in one-pot cascade reactions to synthesize highly functionalized and stereochemically complex fluorinated cyclohexanols. researchgate.net These catalysts operate through hydrogen bonding to control the stereochemical outcome of the reaction. nih.govnih.gov

Table 1: Selected Catalytic Systems for Fluorocyclobutanol Transformations

| Catalytic System | Transformation | Key Features | Reference |

|---|---|---|---|

| Silver (Ag) Salts / Selectfluor | Ring-Opening Fluorination | Provides access to γ-fluoroalkyl ketones; can be performed under solvent-free mechanochemical conditions. | thieme.de, researchgate.net |

| Cerium (Ce) Ammonium Nitrate / Selectfluor | Ring-Opening Fluorination | Mediated by a carbon-centered radical intermediate. | researchgate.net |

| Palladium (Pd) Complexes | Ring-Opening Polymerization | Cleavage of C(sp³)–C(sp³) bond to form polyketones. | acs.org |

| Rhodium (Rh) / HBPin | Asymmetric Hydroboration | Highly regio- and enantioselective synthesis of chiral gem-difluorinated α-boryl cyclobutanes. | nih.gov |

| Gold (Au) / Light | [2+2] Cycloaddition | Photocatalytic formation of cyclobutane-fused scaffolds. | acs.org |

| (DHQD)₂PHAL (Organocatalyst) | Asymmetric Halocyclization | Catalyzes reactions of substrates with hydrogen-bond donor groups, controlling stereochemistry. | nih.gov |

Integration of Advanced Analytical and Computational Approaches

To fully harness the potential of this compound and its derivatives, a deep understanding of their structural and electronic properties is essential. The integration of advanced computational modeling with sophisticated analytical techniques provides crucial insights that guide synthetic efforts and help predict molecular behavior.

Computational Chemistry: Density Functional Theory (DFT) has become an indispensable tool for studying fluorinated molecules. nih.gov DFT calculations are used to investigate the effects of fluorine substitution on the ring strain and reaction energetics of cyclobutane systems. nih.gov For example, calculations can predict the activation energy for ring-opening reactions and rationalize the observed regioselectivity. nih.gov Computational methods are also used to predict key physicochemical properties like acidity, basicity, and lipophilicity (LogP), which are critical for applications in drug discovery. researchgate.net

Advanced Analytical Techniques: The precise characterization of complex fluorinated molecules requires a suite of advanced analytical methods. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, is fundamental for confirming the structure and purity of these compounds. acs.org X-ray crystallography provides definitive proof of the three-dimensional structure and stereochemistry of fluorinated cyclobutane derivatives, revealing details about bond lengths, angles, and solid-state conformation. researchgate.netacs.org Experimental measurements of physicochemical properties, such as pKa and LogP, are used to validate computational predictions and provide essential data for medicinal chemistry programs. researchgate.netdntb.gov.ua

Table 2: Advanced Analytical and Computational Approaches

| Technique/Approach | Application in Fluorocyclobutanol Chemistry | Information Gained | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Modeling and Simulation | Reaction energetics, ring strain, electronic properties, predicted pKa/LogP, reaction mechanisms. | nih.gov, nih.gov |

| X-ray Crystallography | Structural Analysis | Definitive 3D structure, stereochemistry, conformation, intermolecular interactions. | researchgate.net, acs.org |

| ¹⁹F NMR Spectroscopy | Characterization | Confirmation of fluorine incorporation, structural elucidation, purity analysis. | acs.org |

| Shake-Flask Method / HPLC | Physicochemical Profiling | Experimental determination of lipophilicity (LogP), a key parameter for drug-likeness. | researchgate.net, researchgate.net |

Expanding the Scope of Target-Oriented Synthesis with Fluorinated Cyclobutanols

Target-oriented synthesis (TOS) focuses on the efficient construction of complex, often biologically active, molecules. Fluorinated cyclobutanols like this compound are valuable building blocks in this context. researchgate.netbohrium.com Their utility stems from their ability to serve as conformationally restricted and fluorinated scaffolds, which can be elaborated into more complex structures. researchgate.net The introduction of a fluorinated cyclobutane motif can significantly enhance the properties of a parent molecule, including its metabolic stability, binding affinity, and bioavailability. numberanalytics.comnih.gov

Future research will focus on:

Diversity-Oriented Synthesis (DOS): Using this compound as a starting point, DOS strategies can be employed to rapidly generate libraries of structurally diverse, sp³-rich molecules. nih.gov This is particularly valuable for fragment-based drug discovery (FBDD), where novel three-dimensional fragments are needed to explore new areas of chemical space. bohrium.com

Bioisosteric Replacement: The 1-trifluoromethyl-cyclobutyl group has been explored as a unique bioisostere for the commonly used tert-butyl group. researchgate.net Studies have shown that this replacement can preserve the biological activity of a compound while enhancing its resistance to metabolic degradation. researchgate.netacs.org This strategy can be extended to other fluorinated cyclobutane fragments derived from this compound.

Synthesis of Novel Heterocycles: Fluorinated building blocks are crucial for synthesizing novel heterocyclic compounds, which are prevalent in pharmaceuticals. nih.gov For instance, trifluoromethyl-substituted morpholines, valuable for drug discovery, have been synthesized from fluorinated precursors. researchgate.net this compound can serve as a precursor to a wide range of new fluorinated heterocyclic systems that are otherwise difficult to access.

Multicomponent Reactions (MCRs): The development of novel building blocks, such as tetrazole aldehydes, facilitates the incorporation of unique functional groups into complex molecules via MCRs. beilstein-journals.org By converting this compound into a reactive building block suitable for MCRs, chemists can efficiently assemble complex, drug-like molecules containing the fluorinated cyclobutane core in a single step.

常见问题

Q. Basic

| Technique | Application | Key Considerations |

|---|---|---|

| ¹⁹F NMR | Determines fluorine substituent arrangement and detects stereoisomers. | Chemical shifts (δ) range: -120 to -150 ppm for CF₂ groups. |

| ¹H NMR | Identifies hydroxyl proton and CH₂ groups. | Broad OH peak (~1–5 ppm) requires D₂O exchange for clarity. |

| IR Spectroscopy | Confirms OH stretch (3200–3600 cm⁻¹) and C-F bonds (1000–1300 cm⁻¹). | Attenuated Total Reflection (ATR) mode preferred for liquids. |

| Mass Spectrometry | Validates molecular ion (m/z 144.07) and fragmentation patterns. | Electron Ionization (EI) at 70 eV enhances detection. |

Isomeric differentiation relies on ¹⁹F NMR splitting patterns and coupling constants, as geminal vs. vicinal fluorine atoms exhibit distinct J values .

What are the primary applications of this compound in material science research?

Basic

This compound is utilized as a high-performance solvent in photoresist formulations for microelectronics due to its low surface tension and high polarity. It also serves as a precursor for fluorinated polymers and surfactants, enhancing thermal stability and hydrophobicity. Recent studies highlight its role in CD-R/DVD-R manufacturing, where it improves dye solubility and coating uniformity .

How can computational chemistry methods aid in predicting the reactivity and stability of this compound?

Advanced

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model the compound’s electronic structure, revealing fluorine’s electron-withdrawing effects on the hydroxyl group’s acidity (predicted pKa ~10–12). Molecular dynamics simulations assess conformational stability, showing that the cyclobutane ring’s strain is mitigated by fluorine’s steric shielding. These methods guide synthetic optimization, such as predicting regioselectivity in nucleophilic substitutions .

What methodologies resolve contradictions in reported physicochemical properties of fluorinated cyclobutanol derivatives?

Advanced

Discrepancies in properties like boiling point or density often arise from impurities or isomer contamination. Cross-validation using:

- Gas Chromatography-Mass Spectrometry (GC-MS) to confirm purity.

- Differential Scanning Calorimetry (DSC) to verify melting points.

- Collaborative interlaboratory studies using certified reference materials.

For example, conflicting CAS numbers (e.g., 765-63-9 in vs. 374-32-3 in ) must be resolved via IUPAC nomenclature databases .

What are the optimized conditions for the degradation of this compound in environmental remediation studies?

Advanced

Mineralization via UV/H₂O₂ in a three-phase fluidized bed reactor achieves >90% defluoridation efficiency at pH 3–5, 254 nm UV, and 30°C. Supercritical CO₂ extraction (40°C, 10 MPa) in rotating packed beds removes the compound from activated carbon with >85% recovery. These methods address its environmental persistence due to non-biodegradability .

What safety protocols are recommended when handling this compound in laboratory settings?

Q. Basic

- Personal Protective Equipment (PPE): Nitrile gloves, chemical goggles, and lab coats.

- Ventilation: Use fume hoods to prevent inhalation (vapor pressure ~15 mmHg at 25°C).

- Waste Disposal: Collect in halogenated waste containers; incineration with scrubbers for fluoride capture.

- First Aid: Flush eyes/skin with water for 15 minutes; seek medical attention for ingestion .

How does the electronic structure of this compound influence its interaction with fluorinated arylboronic acids in Suzuki couplings?

Advanced

The electron-deficient cyclobutane ring (due to C-F bonds) enhances oxidative addition with Pd(0) catalysts. Fluorine’s inductive effect increases the hydroxyl’s acidity, facilitating deprotonation to form alkoxide intermediates that stabilize transmetalation with arylboronic acids (e.g., 2,3,6-trifluorophenylboronic acid, ). Optimized conditions: Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (3:1), 80°C, yielding biaryl products with >80% efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。